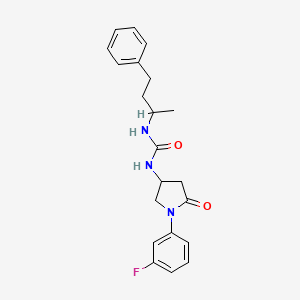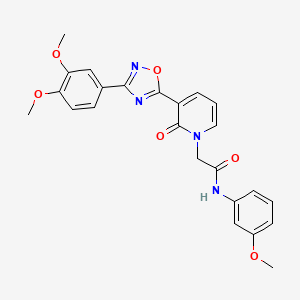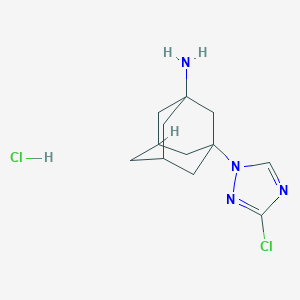
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B-cells.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties in Organic Chemistry :
- A study by Danilov et al. (2020) focused on the synthesis of similar N,N'-disubstituted ureas, highlighting the chemical processes and yields involved in creating compounds with potential as human soluble epoxide hydrolase inhibitors (Danilov, Burmistrov, Rasskazova, & Butov, 2020).
Role in Neuropharmacology and Behavioral Science :
- Piccoli et al. (2012) explored the role of similar compounds in modulating feeding, arousal, stress, and drug abuse, with specific focus on compounds that act as antagonists for orexin receptors, which are involved in binge eating disorders (Piccoli et al., 2012).
Chemical Interactions and Hydrogen Bonding :
- A study by Boiocchi et al. (2004) investigated the interaction of urea derivatives through hydrogen bonding with various oxoanions, providing insights into the chemical nature and behavior of such compounds (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
Potential in Cancer Treatment :
- Chen et al. (2010) described the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, illustrating the significance of such urea derivatives in the development of cancer therapeutics (Chen et al., 2010).
Investigation in Central Nervous System Disorders :
- Research by Rasmussen et al. (1978) on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which are structurally related, demonstrated their anxiolytic and muscle-relaxant properties, indicating their potential in treating CNS disorders (Rasmussen et al., 1978).
Antidepressant Properties :
- A study by Matzen et al. (2000) examined unsymmetrical ureas as 5-HT reuptake inhibitors with antagonistic activities, suggesting their use in developing new antidepressants (Matzen et al., 2000).
Eigenschaften
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(10-11-16-6-3-2-4-7-16)23-21(27)24-18-13-20(26)25(14-18)19-9-5-8-17(22)12-19/h2-9,12,15,18H,10-11,13-14H2,1H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJCSNYENKGBBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2416329.png)
![N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2416332.png)

![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2416339.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2416342.png)

![(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B2416344.png)
![2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416346.png)
![3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2416349.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-4-carboxamide](/img/structure/B2416350.png)